4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-2-4-8(5-3-7)12-6-10-11-9(12)13/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJVWSMTZFBVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl hydrazine with formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 or CrO3 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Electrophiles or nucleophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research has identified a broad spectrum of biological activities associated with 1,2,4-triazole derivatives, including:
- Antimicrobial Activity : Compounds with a triazole core have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives can be effective against bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Effects : The antifungal potential of triazole derivatives is well-documented. These compounds inhibit fungal growth by disrupting cell membrane synthesis or interfering with ergosterol biosynthesis .
- Antiviral Properties : Some triazole derivatives exhibit antiviral activity by inhibiting viral replication processes. This application is particularly relevant in the context of emerging viral infections .
- Anti-inflammatory and Analgesic Effects : Research indicates that certain derivatives can alleviate inflammation and pain, making them candidates for developing new anti-inflammatory drugs .
Agricultural Applications
The compound has also been explored for its agricultural applications:
- Fungicides : Due to their antifungal properties, triazole compounds are utilized as fungicides in agriculture. They help control fungal diseases in crops, thereby enhancing yield and quality .
- Plant Growth Regulators : Some studies suggest that triazole derivatives can act as growth regulators, influencing plant growth and development positively .
Case Studies
Several case studies highlight the effectiveness of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives:
- Antimicrobial Efficacy Study :
- Fungicide Development :
- Analgesic Activity Assessment :
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one can be contextualized by comparing it to structurally related triazolones. Key differences in substituents, synthesis routes, and activities are summarized below:
Table 1: Structural and Functional Comparison of Triazolone Derivatives
Structural Variations and Physicochemical Properties
- Chlorophenyl (PRR846) and methoxyphenyl derivatives exhibit electron-withdrawing or donating effects, altering binding affinities to targets like acetylcholinesterase .
- Alkyl/Aryl Chains :
Biological Activity
Overview
4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
- IUPAC Name : this compound
- CAS Number : 93192-57-5
- Molecular Formula : C9H9N3O
- Molecular Weight : 175.19 g/mol
Synthesis
The synthesis of this compound typically involves the cyclization of 4-methylbenzoyl hydrazine with formic acid under reflux conditions. This method leads to the formation of the triazole ring through a hydrazone intermediate .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. The mechanism of action appears to involve the inhibition of key enzymes in microbial metabolism.
Table 1: Antimicrobial Efficacy Against Various Microorganisms
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 18 | |
| Klebsiella pneumoniae | 14 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, studies have suggested that this compound may possess anti-inflammatory effects. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted by researchers synthesized various triazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida species . -
Mechanism of Action :
The primary target for triazole derivatives is often associated with cytochrome P450-dependent enzymes involved in sterol biosynthesis in fungi. The inhibition of these enzymes leads to a depletion of ergosterol, which is crucial for fungal cell membrane integrity . This mechanism may also extend to bacterial systems where similar pathways are disrupted. -
In Vivo Studies :
In vivo studies have demonstrated that derivatives of this compound can exert significant effects on inflammatory markers in animal models. For instance, administration in rat models showed a reduction in edema and inflammatory cell infiltration .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of 4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized?
The synthesis typically involves condensation reactions between substituted benzaldehydes and triazole precursors under acidic or reflux conditions. For example:
- General Procedure : Dissolve a triazole derivative (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol, add glacial acetic acid as a catalyst, and react with a substituted benzaldehyde (e.g., 4-methylbenzaldehyde) under reflux for 4–6 hours .
- Optimization Strategies : Adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst concentration (e.g., acetic acid vs. sulfuric acid), and reaction time can improve yields. Side reactions, such as unexpected cyclization products, require monitoring via TLC or HPLC .
(Basic) Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., mean C–C = 0.005 Å) and dihedral angles to confirm the triazolone core and substituent orientation .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm) and carbonyl groups (δ 160–170 ppm) .
- IR Spectroscopy : Detects characteristic stretches (e.g., C=O at ~1700 cm, N–H at ~3200 cm) .
(Basic) What biological activities are associated with 1,2,4-triazol-3-one derivatives, and what assays are used to evaluate them?
Triazolones exhibit antifungal, antimicrobial, and antitumor activities via mechanisms like enzyme inhibition (e.g., CYP450) or receptor antagonism. Standard assays include:
- Antifungal Testing : Broth microdilution (MIC values against Candida spp.) .
- Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) .
(Advanced) How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties?
DFT predicts molecular electrostatic potentials (MEPs) , HOMO-LUMO gaps, and reactive sites. For example:
- B3LYP/6-31G(d) Basis Set : Calculates charge distribution on the triazolone ring, highlighting nucleophilic regions (e.g., carbonyl oxygen) for electrophilic attack .
- Molecular Docking : Models interactions with biological targets (e.g., fungal lanosterol demethylase) to rationalize bioactivity .
(Advanced) How should researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity . Methodological solutions include:
- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity Verification : Use HPLC (≥95% purity) and HRMS to exclude impurities affecting bioactivity .
(Advanced) What strategies mitigate low yields during the cyclization step of triazolone synthesis?
- Catalyst Screening : Replace glacial acetic acid with p-toluenesulfonic acid (PTSA) to accelerate cyclization .
- Stepwise Temperature Control : Initiate reaction at 60°C to avoid side products, then increase to 100°C for completion .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
(Advanced) Which advanced analytical techniques are essential for characterizing purity and stability?
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) and detects trace impurities .
- 2D NMR (HSQC, HMBC) : Maps H-C correlations to resolve structural ambiguities (e.g., differentiating tautomers) .
- Stability Studies : Use accelerated degradation conditions (40°C/75% RH) with LC-MS to identify degradation products .
(Basic) What safety precautions are recommended during handling and synthesis?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with irritants (e.g., acetic acid) .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., ethanol, DMF) .
(Advanced) How can regioselectivity challenges in triazolone functionalization be addressed?
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) to steer electrophilic substitution to specific positions .
- Metal-Catalyzed Cross-Coupling : Use Pd-mediated Suzuki reactions to attach aryl groups selectively .
(Advanced) What mechanistic insights explain the compound’s role in antifungal activity?
Triazolones inhibit ergosterol biosynthesis by binding to fungal CYP51 (lanosterol 14α-demethylase), disrupting membrane integrity. In vitro studies show IC values correlated with substituent electronegativity (e.g., 4-methylphenyl enhances lipophilicity and membrane penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
